molecular formula C16H19NO2 B1244753 Crinan

Crinan

Cat. No. B1244753
M. Wt: 257.33 g/mol
InChI Key: BTBHTKZYHPDQSN-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crinan is an isoquinoline alkaloid fundamental parent and an isoquinoline alkaloid.

Scientific Research Applications

Virtual Cancer Research Organization

The Cancer Research Network (CRN), a collaboration between the National Cancer Institute and 11 nonprofit research centers, is an example of Crinan's application in building a virtual research organization. This partnership focuses on cancer research across various populations, leveraging a collaborative virtual environment for data sharing and access to resources. It emphasizes the importance of innovative research and translating findings into clinical practice within diverse population laboratories (Hornbrook et al., 2005).

Cooperative Research Networks for Technological Innovation

Cooperative Research Networks (CRN), as part of a public policy in Minas Gerais, Brazil, play a significant role in promoting scientific research and technological innovation. This includes a focus on biotechnology, with the networks fostering interactions and collaborations between institutions and researchers, optimizing the use of resources for scientific breakthroughs (Lopes & Judice, 2010).

Research Consortium in Healthcare

The CRN, a consortium of 11 integrated health systems funded by the National Cancer Institute, addresses critical questions in cancer research. This consortium demonstrates the challenges and successes of constructing a productive network of large health systems, indicating its capability to tackle important cancer research questions that are difficult to study in other settings (Wagner et al., 2005).

Synthesis of Crinan

A key scientific application of Crinan is its synthesis through palladium-catalysed cyclisation, demonstrating its importance in chemical research. This process involves a regiospecific 6-exo trig cyclisation, highlighting the significance of solvent, phosphine, and small amounts of water in influencing the stereochemistry of the product (Grigg et al., 1993).

Role of Contract Research Organizations

Contract Research Organizations (CRO) in the biopharmaceutical sector represent a paradigm shift in the commercialization of scientific research, including the role of Crinan. The evolution of CROs highlights the broader implications of commercialized science for future scientific research (Mirowski & Van Horn, 2005).

Collaborative Data and Science Infrastructure

The Cancer Research Network's 20-year journey exemplifies collaborative efforts in cancer research. It emphasizes the network's role in combining scientific capabilities and data resources to create an infrastructure supporting over 275 projects, offering insights into electronic health data for research (Doria-Rose et al., 2019).

properties

Product Name

Crinan

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(1R,13R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene

InChI

InChI=1S/C16H19NO2/c1-2-4-16-5-6-17(15(16)3-1)9-11-7-13-14(8-12(11)16)19-10-18-13/h7-8,15H,1-6,9-10H2/t15-,16-/m1/s1

InChI Key

BTBHTKZYHPDQSN-HZPDHXFCSA-N

Isomeric SMILES

C1CC[C@]23CCN([C@@H]2C1)CC4=CC5=C(C=C34)OCO5

Canonical SMILES

C1CCC23CCN(C2C1)CC4=CC5=C(C=C34)OCO5

synonyms

crinane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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